molecular formula C18H26N2O5 B11640393 Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]formamido}acetamido)acetate

Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]formamido}acetamido)acetate

Cat. No.: B11640393
M. Wt: 350.4 g/mol
InChI Key: NTMKFTPZLPEQDD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]formamido}acetamido)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ester functional group, an amide linkage, and a substituted phenyl ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]formamido}acetamido)acetate typically involves multiple steps, starting with the preparation of the substituted phenyl ring. The process may include:

    Formation of the substituted phenyl ring: This can be achieved through a series of electrophilic aromatic substitution reactions, where the phenyl ring is functionalized with a 3-methylbutoxy group.

    Amide bond formation: The substituted phenyl ring is then reacted with formamide to introduce the formamido group.

    Esterification: The final step involves the reaction of the amide intermediate with ethyl acetate under acidic or basic conditions to form the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]formamido}acetamido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester and amide groups into alcohols and amines, respectively.

    Substitution: Nucleophilic substitution reactions can replace the ester or amide groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols and amines.

Scientific Research Applications

Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]formamido}acetamido)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]formamido}acetamido)acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ester and amide groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The substituted phenyl ring may also play a role in stabilizing the compound’s interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]amino}acetamido)acetate: Similar structure but with an amino group instead of a formamido group.

    Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]carbamoyl}acetamido)acetate: Contains a carbamoyl group instead of a formamido group.

Uniqueness

Ethyl 2-(2-{[4-(3-methylbutoxy)phenyl]formamido}acetamido)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ester and amide linkages, along with the substituted phenyl ring, makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H26N2O5

Molecular Weight

350.4 g/mol

IUPAC Name

ethyl 2-[[2-[[4-(3-methylbutoxy)benzoyl]amino]acetyl]amino]acetate

InChI

InChI=1S/C18H26N2O5/c1-4-24-17(22)12-19-16(21)11-20-18(23)14-5-7-15(8-6-14)25-10-9-13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,19,21)(H,20,23)

InChI Key

NTMKFTPZLPEQDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CNC(=O)C1=CC=C(C=C1)OCCC(C)C

Origin of Product

United States

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